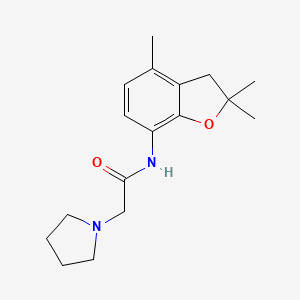

2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide

Description

BenchChem offers high-quality 2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-1-yl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-12-6-7-14(16-13(12)10-17(2,3)21-16)18-15(20)11-19-8-4-5-9-19/h6-7H,4-5,8-11H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARZGHXFSNJSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(OC2=C(C=C1)NC(=O)CN3CCCC3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.

- Chemical Formula : C17H24N2O2

- Molecular Weight : 288.38466 g/mol

- CAS Number : 3452516

- Structure : The compound features a pyrrolidine ring and a benzofuran moiety, which are known for their diverse biological activities.

The compound exhibits significant interaction with cannabinoid receptors, particularly the CB2 receptor. Research indicates that it acts as a selective agonist for CB2 receptors, which are primarily involved in immune responses and have been targeted for pain management therapies.

Key Findings:

- Neuropathic Pain Relief : Studies have shown that this compound can reverse neuropathic pain in models such as spinal nerve ligation and paclitaxel-induced neuropathy without adversely affecting locomotor behavior. This suggests a targeted analgesic effect with minimal side effects .

- CB2 Receptor Modulation : The pharmacological profile indicates that the compound selectively engages with CB2 receptors, leading to analgesic effects without the psychoactive side effects associated with CB1 receptor activation .

Biological Activity Data Table

Case Study 1: Neuropathic Pain Models

In a study published in Pain Medicine, the efficacy of 2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide was evaluated in rats subjected to spinal nerve ligation. Results showed significant pain relief compared to control groups. The study highlighted the compound's potential as a therapeutic agent for chronic pain management .

Case Study 2: Cannabinoid Receptor Interaction

Research conducted at a pharmacology lab demonstrated that the compound's mechanism involves binding to the CB2 receptor. The study utilized ligand-steered modeling to predict binding modes and confirmed its agonistic activity through various biochemical assays . This work supports the hypothesis that selective modulation of CB2 can provide therapeutic benefits without central nervous system side effects.

Additional Findings

Further investigations into the structure-activity relationship (SAR) of similar compounds have revealed that modifications to the benzofuran structure can enhance biological activity. This suggests avenues for developing more potent derivatives based on the parent compound .

Scientific Research Applications

Recent studies have indicated that compounds related to 2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide exhibit various biological activities:

Anticancer Properties

- A study demonstrated that derivatives of benzofuran, including this compound, showed significant inhibitory effects on the viability of human cancer cell lines such as HeLa and mouse cancer cell line CT26. The synthesis involved a three-component reaction yielding high yields (74-99%) and favorable diastereomeric ratios (>20:1), indicating the potential for developing new anticancer agents .

Neurological Applications

- Compounds with similar structures have been investigated for their neuroprotective effects. They may interact with neurotransmitter systems and exhibit properties beneficial for conditions like Alzheimer's disease and other neurodegenerative disorders. The potential modulation of neuroinflammatory pathways is a key area of interest .

Anti-inflammatory Effects

- Research indicates that derivatives can inhibit phospholipase A2 activity, which is crucial in inflammatory processes. By targeting this enzyme, the compound could potentially reduce inflammation-related symptoms and diseases .

Synthesis and Derivative Development

The synthesis of 2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide involves multi-step chemical reactions that can be optimized for yield and purity. The use of azomethine ylide cycloaddition has been highlighted as an effective method for creating spiro-pyrrolidine derivatives based on benzofuran structures .

Case Studies

Q & A

Basic: What are the optimal synthetic routes for 2-(1-pyrrolidinyl)-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide, and how is purity validated?

Methodological Answer:

Synthesis typically involves coupling pyrrolidine derivatives with functionalized 2,3-dihydrobenzofuran precursors. A common approach is to react 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine with 2-(1-pyrrolidinyl)acetyl chloride under Schotten-Baumann conditions. Post-synthesis, purity is validated via HPLC (≥98% purity threshold) and 1H/13C NMR to confirm structural integrity (e.g., absence of unreacted amine or acyl chloride residues). Mass spectrometry (HRMS) is critical for molecular weight confirmation .

Advanced: How can conflicting pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved for this compound?

Methodological Answer:

Contradictions may arise from differences in assay conditions (e.g., protein binding, pH, or temperature). Use dose-response curves across multiple models (e.g., isolated receptor assays vs. whole-animal studies) to identify off-target effects. Statistical tools like ANOVA with post-hoc tests can isolate variables. For example, ’s split-plot design over time can be adapted to compare pharmacokinetic/pharmacodynamic (PK/PD) relationships under controlled conditions .

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural elucidation?

Methodological Answer:

X-ray crystallography (as in and ) provides definitive confirmation of stereochemistry and bond angles. For solution-phase analysis, 2D NMR (e.g., COSY, HSQC) resolves spin-spin coupling in the dihydrobenzofuran and pyrrolidine moieties. IR spectroscopy validates carbonyl (C=O) and amide (N-H) functional groups .

Advanced: How can DFT calculations predict electronic properties relevant to its biological activity?

Methodological Answer:

Density Functional Theory (DFT) models (e.g., B3LYP/6-31G**) optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO-LUMO). These predict electron-rich regions (e.g., the acetamide group) for potential interaction with biological targets. ’s use of DFT for aminoimidazodipyridines demonstrates its utility in mapping charge distribution and polar surface area .

Basic: What protocols ensure compound stability during storage and experimental use?

Methodological Answer:

Store lyophilized samples at -20°C under inert gas (N2/Ar) to prevent oxidation. For aqueous solutions, use buffers (pH 6–7) with antioxidants (e.g., 0.01% BHT). Accelerated stability studies (40°C/75% RH for 30 days) assess degradation pathways via LC-MS, identifying byproducts like hydrolyzed acetamide or oxidized benzofuran .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize this compound’s efficacy?

Methodological Answer:

Systematic SAR requires synthesizing analogs with modifications to the pyrrolidine ring (e.g., N-methylation) or benzofuran substituents (e.g., halogenation). Use multivariate analysis to correlate structural changes with activity. ’s approach to pyrazolo-pyrimidine derivatives illustrates iterative testing against target enzymes (e.g., kinases) to identify critical pharmacophores .

Basic: What chromatographic methods assess purity and quantify degradation products?

Methodological Answer:

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates the parent compound from impurities. For quantification, UV detection at λ = 254 nm (amide bond absorption) is standard. TLC (silica gel, chloroform:methanol 9:1) provides rapid preliminary screening .

Advanced: How to evaluate environmental fate and ecotoxicology for this compound?

Methodological Answer:

Adopt ’s framework: measure logP (octanol-water partition coefficient) to predict bioaccumulation. Use OECD 301D biodegradation tests and aquatic toxicity assays (e.g., Daphnia magna LC50). Mass spectrometry tracks abiotic degradation products (e.g., hydrolysis in simulated sunlight) .

Basic: What in vitro models are suitable for initial pharmacological screening?

Methodological Answer:

Use radioligand binding assays (e.g., for GPCRs or ion channels) to assess target affinity. Cell-based assays (e.g., cAMP or calcium flux in HEK293 cells) evaluate functional activity. ’s use of multi-step pharmacological validation for acetamide derivatives highlights the need for dose-ranging studies .

Advanced: How to investigate synergistic interactions with co-administered drugs?

Methodological Answer:

Employ isobolographic analysis or Chou-Talalay combination indices in cell cultures or animal models. For example, co-administer with CYP450 inhibitors to assess metabolic interactions. ’s ligand-receptor binding data for benzothiophene analogs provides a template for studying multi-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.